molecular formula C15H16N4 B11864535 2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile CAS No. 676131-30-9

2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile

Cat. No.: B11864535
CAS No.: 676131-30-9
M. Wt: 252.31 g/mol
InChI Key: LJXFOEUPRIDCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile is a chemical compound with the molecular formula C15H16N4 It is a heterocyclic compound containing both a quinoline and a diazepane ring

Chemical Reactions Analysis

2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the cyano group.

    Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The diazepane ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can engage in multiple interactions within biological systems .

Comparison with Similar Compounds

2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile can be compared with other quinoline derivatives and diazepane-containing compounds:

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their substituents and biological activities.

    Diazepane-Containing Compounds: Compounds such as diazepam contain the diazepane ring but have different substituents and pharmacological effects.

The uniqueness of this compound lies in the combination of the quinoline and diazepane rings, which imparts distinct chemical and biological properties .

Properties

CAS No.

676131-30-9

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)quinoline-6-carbonitrile

InChI

InChI=1S/C15H16N4/c16-11-12-2-4-14-13(10-12)3-5-15(18-14)19-8-1-6-17-7-9-19/h2-5,10,17H,1,6-9H2

InChI Key

LJXFOEUPRIDCAZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.